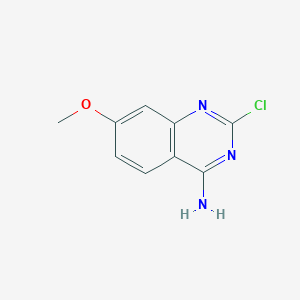

2-Chloro-7-methoxyquinazolin-4-amine

Description

Significance of the Quinazoline (B50416) Core in Contemporary Medicinal Chemistry and Chemical Biology

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for ligands that are active against numerous, diverse biological targets. nih.gov Its structural rigidity, combined with the capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of quinazoline derivatives with a broad spectrum of pharmacological activities. mdpi.comnih.gov

Historically and currently, quinazoline-based compounds have been successfully developed as therapeutic agents for a wide range of diseases. mdpi.com Their applications span multiple therapeutic areas, demonstrating activities such as:

Anticancer: Perhaps the most prominent application, numerous quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial in cancer cell proliferation. mdpi.combenthamdirect.com

Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory properties. nih.govresearchgate.net

Antiviral and Antimicrobial: The scaffold has been incorporated into agents targeting various viruses and bacteria. mdpi.comresearchgate.net

Neurodegenerative Diseases: More recent research has explored the potential of quinazoline derivatives in targeting pathologies associated with conditions like Alzheimer's disease. mdpi.com

Other Activities: The range of biological effects also includes antihypertensive, antidiabetic, analgesic, and antifungal properties. nih.govresearchgate.netarabjchem.org

The stability of the quinazolinone ring system to oxidation, reduction, and hydrolysis reactions further enhances its appeal as a reliable framework for drug design. researchgate.net The ease of synthesis and the potential for creating large libraries of derivatives have made the quinazoline scaffold a focal point for extensive research and development in the pharmaceutical industry. mdpi.combohrium.com

Overview of 2-Chloro-7-methoxyquinazolin-4-amine within the Landscape of Substituted Quinazoline Research

Within the vast family of quinazoline derivatives, this compound (CAS No. 1107694-98-3) represents a key intermediate and building block for the synthesis of more complex, biologically active molecules. lookchem.com Its structure is characterized by three key substituents on the quinazoline core, each contributing to its chemical reactivity and potential as a precursor in drug discovery.

| Feature | Position | Significance |

| Chloro Group | C2 | Acts as a reactive leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships (SAR). semanticscholar.orgdigitellinc.comsemanticscholar.org |

| Amino Group | C4 | Provides a site for further derivatization, such as acylation or alkylation, to modulate the compound's biological activity and physical properties. 4-aminoquinazoline structures are crucial for the activity of many kinase inhibitors. mdpi.comsemanticscholar.org |

| Methoxy (B1213986) Group | C7 | Influences the electronic properties and lipophilicity of the molecule. Substitutions at the 6 and 7 positions are known to be critical for the activity of many quinazoline-based drugs, including their interaction with target proteins. mdpi.commdpi.com |

While direct and extensive biological studies on this compound itself are not widely documented in primary literature, its structural analogs have been the subject of significant research. For example, the closely related compound, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is a well-established and vital intermediate in the synthesis of alpha-1 adrenergic receptor antagonists like Doxazosin and Terazosin, which are used to treat hypertension and benign prostatic hyperplasia. google.comgoogle.comchemicalbook.com Research on other 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivatives has demonstrated their potential as anti-inflammatory agents. researchgate.netderpharmachemica.comresearchgate.net

The strategic placement of the chloro, amino, and methoxy groups makes this compound a valuable synthon. The reactivity of the 2-chloro position is particularly important, as its substitution is a common and effective strategy for preparing libraries of 2,4-disubstituted quinazoline derivatives for high-throughput screening and lead optimization. semanticscholar.orgdigitellinc.com

Identification of Key Research Directions and Unexplored Avenues for this compound Investigations

The utility of this compound as a synthetic intermediate points toward several promising avenues for future research. The primary direction involves leveraging its reactive sites to generate novel, diverse chemical entities for biological screening.

Key Research Directions:

Synthesis of Novel Kinase Inhibitor Libraries: The 4-aminoquinazoline scaffold is a hallmark of many EGFR and other kinase inhibitors. mdpi.com Using this compound as a starting material, the 2-chloro position can be reacted with a wide range of nucleophiles (amines, thiols, alcohols) to create extensive libraries. These libraries can then be screened against a panel of kinases to identify new potent and selective inhibitors for oncology applications.

Development of Anti-inflammatory Agents: Building on studies of related 6,7-dimethoxy analogs, this compound could serve as a precursor for novel anti-inflammatory drugs. derpharmachemica.com The 4-amino group can be functionalized with various aryl or heteroaryl moieties, while the 2-position can be modified to optimize activity and selectivity against targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.

Probes for Chemical Biology: Derivatization of this compound with fluorescent tags, biotin, or photoaffinity labels could generate valuable chemical probes. These tools would be instrumental in identifying and validating novel protein targets for quinazoline-based compounds, elucidating mechanisms of action, and studying drug-target engagement within cellular environments.

Unexplored Avenues:

Broad-Spectrum Antiviral and Antimicrobial Screening: While the quinazoline scaffold is known to possess antimicrobial and antiviral properties, derivatives stemming specifically from the 7-methoxy precursor are less explored in this context. mdpi.com Synthesizing a focused library from this compound for screening against a diverse panel of pathogens could uncover new therapeutic leads.

Application in Neuropharmacology: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. Research has indicated the potential of quinazolines in neurodegenerative diseases. mdpi.com A systematic investigation into derivatives of this compound for activity against targets relevant to Alzheimer's, Parkinson's, or other neurological conditions represents a significant, underexplored opportunity.

Exploration of Novel Therapeutic Areas: The versatility of the quinazoline scaffold suggests that its potential is not limited to the most commonly studied areas like cancer. Screening derivatives of this compound against targets related to metabolic disorders, cardiovascular diseases, or rare genetic disorders could yield novel and unexpected therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALGGQRSJPPTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolic Fate Profiling (in vitro enzymatic reactions)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition and for investigating its metabolic stability and transformation. researchgate.netnih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers measure mass-to-charge ratios with extremely high accuracy (typically within 5 ppm), allowing for the confident determination of a unique molecular formula. researchgate.netuci.edu

For 2-Chloro-7-methoxyquinazolin-4-amine, HRMS is used to verify its identity by comparing the experimentally measured accurate mass with the theoretically calculated value. This initial verification is a critical quality control step in its synthesis and isolation.

| Property | Data |

| Molecular Formula | C₉H₈ClN₃O |

| Calculated Exact Mass | 209.0356 |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Observed Ion | [M+H]⁺ |

| Calculated [M+H]⁺ | 210.0429 |

| Acceptable Mass Error | < 5 ppm |

In metabolic fate profiling, the compound is incubated with liver microsomes or other enzyme systems to simulate biological metabolism. HRMS, often coupled with liquid chromatography (LC-HRMS), is then used to detect and identify potential metabolites. nih.gov The high resolution allows for the separation of metabolite signals from complex biological matrix interferences. Common metabolic pathways for a compound like this compound could include O-demethylation or oxidation (hydroxylation) of the quinazoline (B50416) ring.

Below is a table of potential in vitro metabolic transformations and their corresponding expected masses that would be screened for using HRMS.

| Potential Transformation | Molecular Formula of Metabolite | Calculated Exact Mass of [M+H]⁺ | Mass Shift from Parent |

| O-Demethylation | C₈H₆ClN₃O | 196.0272 | -14.0157 |

| Hydroxylation | C₉H₈ClN₃O₂ | 226.0378 | +15.9949 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ligand-Target Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. omicsonline.orgnih.govresearchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

For this compound, ¹H NMR would confirm the number and type of protons, including the distinct signals for the methoxy (B1213986) group, the amine protons, and the protons on the aromatic ring. ¹³C NMR would identify the number of unique carbon environments. rsc.org The predicted spectral data based on the compound's structure are summarized below.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm.

¹H NMR (400 MHz, DMSO-d₆)

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2-7.8 | d | 1H | Aromatic H |

| ~7.5-7.0 | m | 2H | Aromatic H |

| ~7.0-6.5 | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

| Predicted Shift (ppm) | Assignment |

|---|---|

| ~160-150 | Aromatic C-O, Aromatic C-N |

| ~140-110 | Aromatic C-H, Aromatic C-Cl, Aromatic C-C |

| ~105-95 | Aromatic C-H |

Beyond basic structural confirmation, advanced NMR techniques are used to study how the compound interacts with biological targets like proteins. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, can identify which protons of the ligand are in close contact with the protein, thereby mapping its binding epitope.

X-ray Crystallography for Co-crystal Structure Determination of Compound-Protein Complexes

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in its crystalline state. researchgate.netnih.gov While a crystal structure of this compound alone would confirm its molecular geometry, the primary utility of this technique in a research context is to determine its structure when bound to a protein target. nih.gov

This process involves co-crystallizing the compound with its target protein and then analyzing the resulting X-ray diffraction pattern. elsevierpure.com The resulting electron density map reveals the precise orientation (binding pose) of the compound within the protein's active site. This information is invaluable for structure-based drug design, as it clearly illustrates the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are responsible for binding affinity and selectivity. As of now, no public co-crystal structures involving this compound are available in protein databases.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Research Intermediates

Chromatographic methods are essential for both assessing the purity of the final compound and for isolating it from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) format, is the standard method for determining the purity of research compounds. A sample is analyzed using a C18 column with a mobile phase typically consisting of a water/acetonitrile or water/methanol gradient. The purity is determined by the relative area of the main peak detected by a UV detector.

Example HPLC Purity Assessment Data

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.82 min |

| Purity (Area %) | >99% |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC. nih.gov SFC uses supercritical CO₂ as the main mobile phase, which reduces the consumption of organic solvents and often leads to faster separations. mdpi.comnih.gov It is particularly advantageous for preparative chromatography to isolate larger quantities of intermediates and for chiral separations if asymmetric centers were present in derivatives. chromatographyonline.com

Circular Dichroism (CD) Spectroscopy for Chiral Ligand-Protein Conformational Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is used to investigate the structure of chiral molecules. While this compound is an achiral molecule and thus does not exhibit a CD signal on its own, CD spectroscopy is a valuable tool for studying its effects on the conformation of a chiral macromolecule, such as a protein target.

Spectrophotometric and Fluorometric Assays for Enzyme Kinetics and Binding Affinity Measurements

To understand the functional effect of this compound on a biological target, such as an enzyme, quantitative assays are required. Spectrophotometric and fluorometric methods are commonly used to measure enzyme activity and binding affinities.

For enzyme kinetics, a spectrophotometric assay might be developed where the enzyme's activity on a substrate results in the formation of a product that absorbs light at a specific wavelength. The inhibitory potential of this compound would be determined by measuring the rate of product formation at various concentrations of the compound, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

Example Enzyme Inhibition Data (IC₅₀ Determination)

| Compound Conc. (µM) | % Inhibition |

|---|---|

| 0.01 | 5 |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

| 100 | 98 |

| Calculated IC₅₀ | 1.08 µM |

Fluorometric assays can be used to measure binding affinity directly. For example, if the target protein has intrinsic fluorescence due to tryptophan residues, the binding of this compound may cause this fluorescence to be quenched. By titrating the protein with the compound and measuring the decrease in fluorescence, a dissociation constant (Kₑ) can be calculated, providing a quantitative measure of binding affinity.

Research on Derivatives, Theoretical Prodrug Strategies, and Conceptual Delivery Systems

Design and Synthesis of 2-Chloro-7-methoxyquinazolin-4-amine Prodrugs for Enhanced In Vitro Cellular Delivery

Prodrug design is a well-established strategy to overcome limitations of a parent drug, such as poor solubility or limited cell permeability, thereby enhancing its delivery to target cells in vitro. For an amine-containing compound like this compound, several prodrug approaches can be conceptualized. These often involve masking the amine group with a promoiety that is cleaved intracellularly to release the active parent compound.

One common approach is the formation of a carbamate linkage. For instance, a promoiety could be designed to be cleaved by intracellular enzymes like esterases or phosphatases. While no specific prodrugs of this compound have been reported, studies on other heterocyclic amines provide a blueprint. For example, researchers have successfully synthesized prodrugs of pyrazolo[3,4-d]pyrimidines with improved aqueous solubility and enhanced cell permeability, leading to better in vitro cytotoxicity against human glioblastoma cells.

A hypothetical design for a prodrug of this compound could involve reacting the 4-amino group with a suitable chloroformate to create a carbamate prodrug. The choice of the promoiety would be critical to modulate properties such as lipophilicity and susceptibility to enzymatic cleavage.

Table 1: Conceptual Prodrug Strategies for this compound

| Prodrug Type | Promoieties | Activation Mechanism | Potential Advantages |

| Carbamate | Acyloxymethyl, Phosphoryloxymethyl | Esterase or phosphatase cleavage | Improved cell permeability and aqueous solubility |

| N-Mannich bases | Formaldehyde and a secondary amine | Spontaneous hydrolysis | Tunable release kinetics |

| Amino acid conjugates | Various amino acids | Peptidase cleavage | Potential for active transport |

Conceptual Approaches to Targeted Delivery Systems for In Vitro Studies (e.g., Nanoparticle Encapsulation for cellular uptake modulation)

Targeted delivery systems aim to increase the concentration of a compound within specific cells or subcellular compartments, thereby enhancing its efficacy and reducing potential off-target effects in in vitro studies. Nanoparticle encapsulation is a versatile approach to achieve this.

For a hydrophobic small molecule like this compound, encapsulation within polymeric nanoparticles or liposomes could significantly improve its dispersibility in aqueous cell culture media and facilitate its uptake by cells. The surface of these nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cell surface receptors.

Studies on other small molecules have demonstrated the potential of this approach. For example, the encapsulation of cyanidin-3-glucoside in nanoliposomes has been shown to significantly improve its cellular uptake in Caco-2 cells. nih.gov The mechanism of uptake is often through endocytosis, which can be modulated by the size, surface charge, and surface chemistry of the nanoparticles. nih.govresearchgate.net

Table 2: Conceptual Nanoparticle Delivery Systems for this compound

| Nanoparticle Type | Core Material | Surface Modification | Potential Advantages for In Vitro Studies |

| Polymeric Nanoparticles | PLGA, PLA | PEGylation, Targeting Ligands | Sustained release, enhanced stability, targeted delivery |

| Liposomes | Phospholipids (e.g., DSPC, Cholesterol) | Stealth coating (PEG), Cell-penetrating peptides | High encapsulation efficiency for hydrophobic drugs, biocompatibility |

| Solid Lipid Nanoparticles | Solid lipids (e.g., tristearin) | Surfactants (e.g., Poloxamer 188) | Good physical stability, controlled release |

Bioconjugation Strategies for Developing Fluorescent Probes and Chemical Biology Tools

Fluorescent probes are invaluable tools in chemical biology for visualizing the localization and dynamics of molecules within living cells. The quinazoline (B50416) scaffold has been successfully used to develop such probes. By conjugating a fluorophore to the quinazoline core, it is possible to create probes that can be used in fluorescence microscopy.

For this compound, the 4-amino group provides a convenient handle for bioconjugation. It can be reacted with a variety of fluorescent dyes that are commercially available with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. The choice of fluorophore would depend on the desired spectral properties and the specific application.

Researchers have designed and synthesized quinazoline-based fluorescent probes for α1-adrenergic receptors by conjugating a quinazoline pharmacophore with fluorophores like coumarin and fluorescein. nih.gov These probes have shown high affinity and have been successfully used for subcellular localization imaging. nih.gov A similar strategy could be applied to this compound to develop probes for its putative biological targets.

Table 3: Potential Bioconjugation Strategies for this compound

| Reactive Group on Probe | Linker Chemistry | Potential Fluorophores | Example Application |

| Amine at C4-position | Amide bond formation, Thiourea linkage | Fluorescein, Rhodamine, BODIPY | Cellular imaging of target protein localization |

| Introduction of an alkyne or azide | Click chemistry (CuAAC) | Azide- or alkyne-modified fluorophores | Bio-orthogonal labeling in complex biological systems |

Development of Affinity Ligands for Biological Target Purification and Proteomics Studies

Affinity ligands are essential for the purification of target proteins and for identifying protein-protein interactions in proteomics studies. A small molecule like this compound can be converted into an affinity ligand by immobilizing it on a solid support, such as agarose or magnetic beads.

This is typically achieved by first synthesizing a derivative of the molecule that contains a linker with a reactive functional group at its terminus. This functional group can then be used to covalently attach the ligand to the solid support. The linker needs to be of sufficient length to allow the immobilized ligand to interact with its target protein without steric hindrance from the solid support.

While there are no specific reports on the use of this compound as an affinity ligand, the general principles have been widely applied to other kinase inhibitors and small molecules. The development of such a tool for this compound would be a crucial step in identifying its cellular binding partners and elucidating its mechanism of action.

Table 4: Conceptual Design of Affinity Ligands from this compound

| Solid Support | Linker Arm | Attachment Chemistry | Potential Application |

| Agarose beads | Polyethylene glycol (PEG) spacer with a terminal amine | Amide coupling (e.g., using NHS-activated beads) | Pull-down assays to identify binding proteins from cell lysates |

| Magnetic beads | Alkyl chain with a terminal carboxyl group | Carbodiimide chemistry (e.g., EDC/NHS) | Immunoprecipitation of target protein complexes |

Emerging Research Directions and Future Perspectives in Quinazoline Chemical Biology Excluding Clinical Applications

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

The integration of omics technologies is becoming indispensable for the comprehensive biological profiling of small molecules like 2-Chloro-7-methoxyquinazolin-4-amine. These approaches offer an unbiased, system-wide view of the molecular changes induced by a compound, facilitating target identification and mechanism-of-action studies.

Proteomics-Based Approaches:

Activity-based protein profiling (ABPP) has emerged as a powerful tool for identifying the molecular targets of quinazoline (B50416) derivatives. This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for their enrichment and identification by mass spectrometry. For instance, ABPP has been successfully employed to identify β-ketoacyl-ACP-synthase II (FabF) as a target for certain engineered quinazolines in pathogenic bacteria. nih.gov This approach could be adapted to profile the targets of this compound in various biological systems.

Another proteomics strategy is thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon ligand binding. This method can be used for the large-scale identification of drug-protein interactions directly in living cells or cell lysates. ox.ac.uk A matrix-augmented pooling strategy (MAPS) for TPP has been developed to increase experimental throughput, allowing for the concurrent testing of multiple drugs across different cell lines. ox.ac.uk Such high-throughput methods could accelerate the deconvolution of the biological targets of this compound and its analogs.

Metabolomics for Pathway Analysis:

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a functional readout of the physiological state of a biological system. By analyzing the metabolic perturbations caused by this compound, researchers can gain insights into the biological pathways it modulates. This can help to elucidate its mechanism of action and identify potential off-target effects.

| Omics Technology | Application for this compound Profiling | Potential Insights |

| Activity-Based Protein Profiling (ABPP) | Identification of specific enzyme targets. | Direct molecular targets and mechanism of action. |

| Thermal Proteome Profiling (TPP) | Unbiased, large-scale identification of protein binders. | Target engagement and off-target interactions in a cellular context. |

| Metabolomics | Analysis of changes in the cellular metabolome. | Perturbed biological pathways and functional consequences of target engagement. |

High-Throughput Screening (HTS) Methodologies for Novel Analog Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. ewadirect.com For the discovery of novel analogs of this compound, various HTS methodologies can be employed.

Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, is a powerful approach for discovering first-in-class molecules. nih.gov This can be followed by target deconvolution to identify the molecular mechanism. For example, a live-cell, high-throughput caspase-3 activator assay was used to identify a novel series of 4-anilinoquinazolines as inducers of apoptosis.

Virtual screening, which uses computational methods to predict the binding of small molecules to a target protein, offers a cost-effective and rapid way to prioritize compounds for experimental testing. ewadirect.com As the structural details of potential targets for quinazoline derivatives become available, structure-based virtual screening can be a valuable tool for identifying new analogs with improved potency and selectivity.

Development of Advanced In Vitro Cellular Models (e.g., 3D Cell Cultures, Organoids, Organ-on-a-chip platforms) for Efficacy Assessment

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of tissues in vivo, limiting their predictive value for compound efficacy. researchgate.net Advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip platforms, are emerging as more physiologically relevant systems for assessing the biological activity of compounds like this compound.

3D Cell Cultures and Organoids:

Three-dimensional cell cultures, including spheroids and organoids, better mimic the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in native tissues. acs.orgscispace.com Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs. sigmaaldrich.comthno.org These models provide a more accurate platform for evaluating the efficacy of compounds and can be used for personalized medicine research by deriving organoids from individual patients. thno.org The use of these models would allow for a more nuanced understanding of how this compound affects cellular behavior in a tissue-like context.

Organ-on-a-chip Platforms:

Organ-on-a-chip platforms are microfluidic devices that culture living cells in continuously perfused microchannels to model the physiology of human organs. nih.govnih.gov These systems can incorporate mechanical forces, such as fluid shear stress, and can be used to model the interactions between different organ systems. researchgate.net This technology offers the potential to study the systemic effects of this compound in a controlled in vitro setting, providing insights that are not achievable with static cell cultures.

| Advanced In Vitro Model | Key Features | Application for this compound |

| 3D Spheroids | Mimic tumor microenvironments and cell-cell interactions. | Efficacy assessment in a more physiologically relevant cancer model. |

| Organoids | Self-organizing, organ-specific 3D structures from stem cells. sigmaaldrich.com | Evaluation of compound effects on organ-specific functions and in patient-derived models. |

| Organ-on-a-chip | Microfluidic devices that model organ physiology and multi-organ interactions. nih.gov | Study of systemic effects and pharmacokinetics in a human-relevant in vitro system. |

Exploration of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. The quinazoline scaffold has been successfully utilized to develop fluorescent probes for various biological targets. acs.orgnih.gov

By attaching a fluorophore to the quinazoline core, researchers have developed probes to visualize the localization and dynamics of targets such as the translocator protein (TSPO) at the mitochondrial level and α1-adrenergic receptors. nih.govnih.gov The N4-phenylquinazoline-4,6-diamine scaffold has also been identified as a tunable fluorescent platform for developing sensors for biological molecules like formaldehyde. researchgate.net

Given this precedent, this compound could serve as a valuable starting point for the design and synthesis of novel chemical probes. By functionalizing the quinazoline core, it may be possible to develop probes that can be used to investigate the role of its specific biological targets in fundamental cellular processes.

Strategies for Lead Optimization within Specific Biological Pathways

Lead optimization is the process of modifying the chemical structure of a promising compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. osti.gov For this compound, lead optimization strategies will be guided by its identified biological targets and pathways.

Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications affect the biological activity of a compound. mdpi.com By systematically synthesizing and testing analogs of this compound, researchers can identify key structural features required for activity and selectivity.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can aid in the rational design of new analogs with improved properties. nih.gov These in silico approaches can help to prioritize synthetic efforts and accelerate the lead optimization process. For example, 3D-QSAR models have been used to reliably predict the efficacy of quinazoline derivatives as EGFR inhibitors. frontiersin.org

Recent advances in the structural optimization of quinazoline-based inhibitors for various protein kinases provide a roadmap for how similar strategies could be applied to this compound once its specific targets are elucidated. mdpi.com

Interdisciplinary Research Collaborations for Comprehensive Quinazoline Investigations

The comprehensive investigation of a chemical entity like this compound necessitates a collaborative, interdisciplinary approach. The complexity of biological systems and the multifaceted nature of drug discovery and chemical probe development require expertise from a wide range of scientific disciplines.

Successful research in this area will depend on collaborations between:

Synthetic Organic Chemists: To design and synthesize novel analogs and chemical probes based on the this compound scaffold. frontiersin.org

Molecular and Cell Biologists: To develop and utilize relevant cellular and animal models to assess the biological activity of the compounds.

Biochemists and Proteomics Experts: To identify and validate the molecular targets of the compounds using techniques such as ABPP and TPP.

Computational Chemists and Bioinformaticians: To perform virtual screening, molecular modeling, and analysis of large omics datasets.

Pharmacologists: To characterize the in vitro and in vivo pharmacological properties of the compounds.

By fostering such interdisciplinary collaborations, the scientific community can more effectively unlock the full potential of this compound and other quinazoline derivatives in chemical biology research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-7-methoxyquinazolin-4-amine, and how can purity be ensured?

- Methodology : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura coupling using halogen-substituted quinazoline precursors. For example, coupling 6-bromo-4-chloroquinazoline with substituted amines in DMF with Hunig’s base at room temperature yields high-purity products (>95%) after purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes at room temperature are also viable for analogous quinazolinones, avoiding high temperatures and transition metals .

- Purity Validation : LCMS with trifluoroacetic acid-modified mobile phases (e.g., Agilent Diode Array Detector) and dual NMR spectroscopy (¹H/¹³C) confirm structural integrity and purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Techniques :

- X-ray crystallography resolves crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .

- DFT calculations predict electronic distributions, particularly the electrophilic C4 position, which influences nucleophilic substitution reactions .

- HRMS and isotopic pattern analysis validate molecular weight and halogen presence (e.g., chlorine’s M+2 peak) .

Advanced Research Questions

Q. How can contradictory bioactivity data for quinazolin-4-amine derivatives be resolved across studies?

- Case Analysis : For kinase inhibitors like AZD0530 (a related compound), discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration) or cell-line-specific expression of target kinases. Cross-validate using recombinant kinase panels and standardized protocols (e.g., Reaction Biology Corporation’s kinase profiling) .

- Statistical Approaches : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting biological activity .

Q. What strategies enhance the selectivity of this compound derivatives for specific kinase targets?

- Structural Modifications :

- Introduce morpholine or piperazine groups at the C6/C7 positions to improve c-Src/Abl kinase selectivity .

- Replace the chloro substituent with fluorine to modulate electron-withdrawing effects and reduce off-target interactions .

Q. How can computational models predict the environmental or metabolic stability of this compound?

- ADME/Tox Modeling : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 metabolism. The chloro and methoxy groups may reduce metabolic clearance but increase persistence in environmental matrices .

- Degradation Studies : Simulate hydrolytic degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 37°C) to identify labile bonds (e.g., quinazoline ring cleavage) .

Methodological Challenges

Q. What experimental designs mitigate side reactions during functionalization of the quinazoline core?

- Optimized Conditions :

- Use microwave-assisted synthesis (e.g., Biotage Initiator®) to accelerate coupling reactions (e.g., boronic acid cross-coupling) while minimizing decomposition .

- Add LiCl washes during workup to remove residual palladium catalysts from Suzuki reactions .

Q. How can researchers reconcile divergent synthetic yields reported for similar quinazolin-4-amine derivatives?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.